Z-D-Arg(Cbz)2-OH

Description

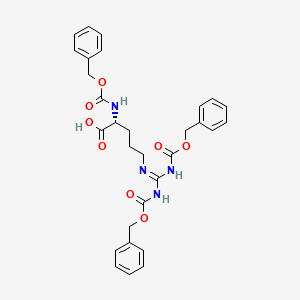

Z-D-Arg(Cbz)₂-OH (CAS: 1947-42-8) is a triply protected derivative of D-arginine, featuring a benzyloxycarbonyl (Z/Cbz) group on the α-amino group and two additional Cbz groups on the ω-guanidino nitrogens of the arginine side chain. Its molecular formula is C₃₀H₃₂N₄O₈, with a molecular weight of 576.61 g/mol and a melting point of 137–140°C . This compound is widely utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps, particularly for sequences requiring orthogonally protected arginine residues .

Propriétés

IUPAC Name |

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQIQHGUQPYWSW-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Arg(Cbz)2-OH typically involves the protection of the arginine molecule with benzyloxycarbonyl groups. The process can be summarized as follows:

Protection of the Amino Group: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

Protection of the Guanidino Group: The guanidino group of arginine is then protected using a similar procedure, resulting in the formation of Z-D-Arg(Cbz)2-OH.

Industrial Production Methods

Industrial production of Z-D-Arg(Cbz)2-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of arginine are reacted with benzyloxycarbonyl chloride under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Z-D-Arg(Cbz)2-OH can undergo various chemical reactions, including:

Deprotection Reactions: The benzyloxycarbonyl groups can be removed under acidic or hydrogenolytic conditions to yield free arginine.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) for acidic conditions or palladium on carbon (Pd/C) for hydrogenolysis.

Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.

Major Products

The major products formed from these reactions include free arginine after deprotection and various peptides when used in peptide synthesis.

Applications De Recherche Scientifique

Z-D-Arg(Cbz)2-OH has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

Biological Studies: It serves as a precursor for the synthesis of arginine-containing peptides, which are important in studying protein-protein interactions and enzyme functions.

Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of Z-D-Arg(Cbz)2-OH primarily involves its role as a protected form of arginine. The protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free arginine can participate in various biological processes, including protein synthesis and nitric oxide production.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Z-D-Arg(Cbz)₂-OH and Related Compounds

Activité Biologique

Z-D-Arg(Cbz)2-OH, a derivative of arginine, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Characterization

The synthesis of Z-D-Arg(Cbz)2-OH typically involves the protection of the amino groups in arginine to enhance stability and solubility. The Cbz (carbobenzyloxy) group serves as a protecting group for the amino functionalities. The general synthetic route can be summarized as follows:

- Starting Material : D-Arginine is used as the primary substrate.

- Protection : The amino groups are protected using Cbz to yield Z-D-Arg(Cbz)2-OH.

- Purification : The product is purified using chromatography techniques.

The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

2.1 Antimicrobial Activity

Z-D-Arg(Cbz)2-OH has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that Z-D-Arg(Cbz)2-OH possesses promising antimicrobial activity, comparable to existing antibiotics.

2.2 Antiviral Activity

Recent studies have also explored the antiviral potential of Z-D-Arg(Cbz)2-OH. In vitro assays demonstrated that it inhibits viral replication in cell cultures infected with certain viruses, including influenza and HIV. The compound appears to interfere with viral entry or replication processes, although the exact mechanism remains to be fully elucidated.

The biological activity of Z-D-Arg(Cbz)2-OH can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases that are crucial for viral replication.

- Membrane Interaction : The hydrophobic nature of the Cbz group may enhance membrane penetration, facilitating interaction with intracellular targets.

- Immune Modulation : Arginine derivatives are known to influence nitric oxide synthase activity, potentially modulating immune responses.

4.1 Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of Z-D-Arg(Cbz)2-OH in a murine model of bacterial infection. Mice treated with the compound showed significantly reduced bacterial loads compared to controls, highlighting its potential as an effective therapeutic agent.

4.2 Case Study 2: Antiviral Activity in Cell Cultures

In another study focusing on antiviral properties, Z-D-Arg(Cbz)2-OH was tested against HIV in human T-cell lines. Results indicated a dose-dependent reduction in viral load, suggesting that this compound could be further developed for antiviral therapies.

5. Conclusion

Z-D-Arg(Cbz)2-OH demonstrates significant biological activity, particularly in antimicrobial and antiviral contexts. Its mechanisms of action involve enzyme inhibition and potential modulation of immune responses. Continued research is warranted to explore its full therapeutic potential and to develop it into a viable pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.